Cyanic acid, 2-pyridinyl ester (9CI)

描述

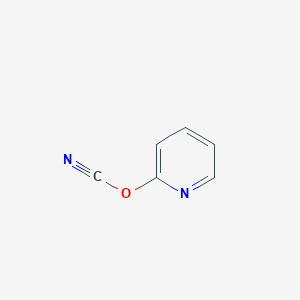

Cyanic acid, 2-pyridinyl ester (9CI) is an organic compound with the molecular formula C6H4N2O It is a derivative of cyanic acid and pyridine, combining the functional groups of both compounds

准备方法

Synthetic Routes and Reaction Conditions

Cyanic acid, 2-pyridinyl ester (9CI) can be synthesized through the reaction of 2-hydroxypyridine with cyanogen bromide. The reaction typically involves the following steps:

Reaction Setup: 2-Hydroxypyridine is dissolved in an appropriate solvent, such as dichloromethane.

Addition of Cyanogen Bromide: Cyanogen bromide is added to the solution under controlled conditions.

Reaction Conditions: The reaction mixture is stirred at a specific temperature, usually around room temperature, for a set period to ensure complete reaction.

Isolation and Purification: The product is isolated through filtration or extraction and purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for cyanic acid, 2-pyridinyl ester (9CI) are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency and safety.

化学反应分析

Types of Reactions

Cyanic acid, 2-pyridinyl ester (9CI) can undergo various chemical reactions, including:

Substitution Reactions: The ester group can be substituted with other functional groups under appropriate conditions.

Hydrolysis: The ester can be hydrolyzed to yield cyanic acid and 2-hydroxypyridine.

Polymerization: Cyanate esters can polymerize to form polycyanurates, which are used in high-performance materials.

Common Reagents and Conditions

Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester bond.

Polymerization: Catalysts and specific temperature conditions are required to initiate and control the polymerization process.

Major Products Formed

Substitution Reactions: Various substituted pyridine derivatives.

Hydrolysis: Cyanic acid and 2-hydroxypyridine.

Polymerization: Polycyanurate networks with high thermal stability and mechanical strength.

科学研究应用

Organic Synthesis

Cyanic acid esters are widely used as reagents in organic synthesis due to their ability to participate in various chemical transformations. They serve as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Notably, they can facilitate:

- Esterification Reactions : Useful for forming esters from acids and alcohols.

- Cyanation Reactions : Acting as a cyanating agent in the synthesis of nitriles from halides .

Medicinal Chemistry

Research indicates that cyanic acid esters possess potential pharmacological properties. They are being investigated for their roles in drug development, particularly in:

- Antimicrobial Agents : Compounds derived from cyanic acid esters have shown activity against various bacterial strains.

- Anticancer Research : Certain derivatives are being studied for their efficacy in inhibiting cancer cell growth.

Polymer Chemistry

Cyanic acid esters are utilized in the formulation of curable resin compositions, which include:

- Polyfunctional Cyanate Esters : These materials are crucial in producing high-performance thermosetting resins used in aerospace and electronics.

- Composite Materials : Their ability to form cross-linked networks makes them ideal for applications requiring high thermal stability and mechanical strength .

Case Study 1: Synthesis of Antimicrobial Compounds

A study focused on the synthesis of novel antimicrobial agents derived from cyanic acid esters demonstrated that modifications to the pyridine ring can enhance activity against resistant bacterial strains. The research highlighted the importance of structural variations and their impact on biological activity.

Case Study 2: Development of High-Performance Resins

In a project aimed at developing new thermosetting resins for aerospace applications, researchers incorporated cyanic acid, 2-pyridinyl ester into resin formulations. The resulting materials exhibited superior thermal stability and mechanical properties compared to traditional resins.

作用机制

The mechanism of action of cyanic acid, 2-pyridinyl ester (9CI) involves its reactivity with nucleophiles and electrophiles. The ester group can undergo nucleophilic attack, leading to the formation of various derivatives. In polymerization reactions, the cyanic acid moiety can form triazine rings, contributing to the stability and properties of the resulting polymers .

相似化合物的比较

Similar Compounds

Cyanic acid, phenyl ester: Similar in structure but with a phenyl group instead of a pyridinyl group.

Cyanic acid, methyl ester: Contains a methyl group, making it less complex than the pyridinyl ester.

Cyanic acid, ethyl ester: Similar to the methyl ester but with an ethyl group, offering different reactivity and properties.

Uniqueness

Cyanic acid, 2-pyridinyl ester (9CI) is unique due to the presence of the pyridinyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with other molecules, such as in the synthesis of complex organic compounds and high-performance materials .

生物活性

Cyanic acid, 2-pyridinyl ester (9CI) is an organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological effects, and relevant studies that highlight its pharmacological properties.

Chemical Structure and Synthesis

Cyanic acid (HCNO) serves as a precursor for various cyanide derivatives, including 2-pyridinyl esters. The synthesis of 2-pyridinyl esters typically involves the reaction of cyanic acid with pyridine derivatives. This process can be optimized using various catalysts and reaction conditions to enhance yield and selectivity .

1. Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of pyridine derivatives, including 2-pyridinyl esters. For instance, compounds derived from pyrimidines have shown significant inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. The IC50 values for certain derivatives were reported to be comparable to well-known anti-inflammatory drugs like celecoxib .

Table 1: Inhibition of COX-2 Activity by Pyrimidine Derivatives

| Compound | IC50 (μmol) | Comparison Drug | IC50 (μmol) |

|---|---|---|---|

| Pyrimidine Derivative A | 0.04 ± 0.09 | Celecoxib | 0.04 ± 0.01 |

| Pyrimidine Derivative B | 0.04 ± 0.02 | - | - |

The results indicate that these compounds not only inhibit COX-2 but also reduce the expression of inducible nitric oxide synthase (iNOS), further supporting their role in mitigating inflammatory responses .

2. Cytotoxic Effects

Cyanogenic compounds, including those derived from cyanic acid, have been studied for their cytotoxic effects on various cancer cell lines. Research indicates that these compounds can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and oxidative stress .

Case Study: Cytotoxicity in Cancer Cell Lines

In a study assessing the cytotoxic effects of various cyanogenic derivatives, it was found that certain concentrations led to a significant reduction in cell viability in breast and colon cancer cell lines:

- Breast Cancer Cell Line: 50% inhibition at 10 μM

- Colon Cancer Cell Line: 50% inhibition at 15 μM

These findings suggest a promising avenue for developing new anticancer agents based on cyanic acid derivatives .

The biological activity of cyanic acid and its esters can be attributed to several mechanisms:

- Inhibition of Key Enzymes: As noted, the inhibition of COX-2 is a primary mechanism for the anti-inflammatory effects observed.

- Induction of Apoptosis: Cyanogenic compounds can disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) and subsequent apoptosis in cancer cells .

- Modulation of Inflammatory Mediators: Compounds derived from cyanic acid can influence levels of inflammatory mediators such as prostaglandins and nitric oxide, which play crucial roles in inflammation and pain pathways .

属性

IUPAC Name |

pyridin-2-yl cyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O/c7-5-9-6-3-1-2-4-8-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOLRTQRVCWGTSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70436377 | |

| Record name | 2-pyridyl cyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175351-40-3 | |

| Record name | 2-pyridyl cyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。